Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride
Description
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride (CAS No. 115-79-7), commonly known as Ambenonium Chloride, is a bis-quaternary ammonium compound with the molecular formula C₂₈H₄₂Cl₄N₄O₂ and a molecular weight of 608.48 g/mol . It is synthesized via the reaction of oxalyl chloride with substituted benzylamine derivatives, forming a symmetrical structure where two benzyldiethylammonium groups are bridged by an oxalylbis(iminoethylene) backbone .
Properties
CAS No. |
152-25-0 |
|---|---|
Molecular Formula |
C28H44Cl2N4O2 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
benzyl-[2-[[2-[2-[benzyl(diethyl)azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C28H42N4O2.2ClH/c1-5-31(6-2,23-25-15-11-9-12-16-25)21-19-29-27(33)28(34)30-20-22-32(7-3,8-4)24-26-17-13-10-14-18-26;;/h9-18H,5-8,19-24H2,1-4H3;2*1H |
InChI Key |
RFLYGJKKPYVELY-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride involves the reaction of N,N’-bis(2-diethylaminoethyl)oxamide with benzyl chloride. The process typically involves the following steps :
Formation of N,N’-bis(2-diethylaminoethyl)oxamide: This is achieved by reacting 2-diethylaminoethylamine with ethyl oxalate in xylene under reflux conditions.
Quaternization: The resulting N,N’-bis(2-diethylaminoethyl)oxamide is then reacted with benzyl chloride in acetonitrile under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization using ethanol and ether .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its cholinesterase inhibitory activity, making it relevant in neurobiology research.
Mechanism of Action
The primary mechanism of action of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is its inhibition of cholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like myasthenia gravis, where cholinergic transmission is impaired .
Comparison with Similar Compounds
Key Structural Features:
- Central Bridge: Oxalyl (C₂O₂) group connecting two iminoethylene (–NH–CH₂–CH₂–) units.
- Substituents: Each terminal iminoethylene group is linked to a benzyldiethylammonium moiety, with two chloride counterions balancing the charge .
- Symmetry : The molecule exhibits C2 symmetry, as confirmed by crystallographic studies of related oxalylbis(azanediyl) compounds .
Pharmacological Application:
Ambenonium Chloride is a reversible acetylcholinesterase (AChE) inhibitor used to treat myasthenia gravis. Its quaternary ammonium structure limits gastrointestinal absorption, reducing systemic toxicity while prolonging neuromuscular junction activity .
Comparison with Similar Compounds
Ambenonium Chloride belongs to a class of bis-quaternary ammonium compounds with structural variations in the central bridge, substituents, and counterions. Below is a detailed comparison with analogs:
Structural Analogs with Different Central Bridges
Key Observations :
- The oxalyl bridge in Ambenonium Chloride provides rigidity and compactness, favoring strong AChE binding.
- Adipoyl/succinyl bridges introduce flexibility, which may reduce target specificity but improve solubility .
Pharmacological and Toxicological Comparison
Key Observations :
- Ambenonium Chloride’s higher LD₅₀ (18,500 µg/kg) indicates lower acute toxicity compared to neostigmine (4,500 µg/kg) .
- Its quaternary ammonium groups reduce bioavailability but extend duration by preventing rapid metabolism .
Substituent Variations
Key Observations :
- Benzyl groups in Ambenonium Chloride enhance aromatic interactions with AChE’s active site .
- Iodide counterions in analogs improve solubility but may reduce membrane permeability .
Biological Activity
Overview
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride, often referred to as the compound , is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22Cl2N4O2
- Molecular Weight : 392.3 g/mol
- IUPAC Name : this compound
The compound features a central ammonium ion surrounded by oxalyl and iminoethylene groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- Covalent Bond Formation : The dichloride moieties can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter protein function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell growth and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can lead to cellular damage.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. In vitro assays demonstrated:
- Bacterial Inhibition : The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Fungal Activity : It also showed antifungal activity against common pathogens like Candida albicans.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive | 64 |
| Gram-negative | 128 |
| Fungal | 32 |
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines revealed that the compound has a dose-dependent effect on cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating moderate cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 30 |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound. Researchers found that it induced apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound. -
Case Study on Antimicrobial Efficacy :
In a study focused on antimicrobial properties, researchers tested the compound against a panel of bacterial strains. Results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
